molecular formula C26H23NO5 B6525157 ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate CAS No. 929513-05-3

ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate

Cat. No.: B6525157
CAS No.: 929513-05-3
M. Wt: 429.5 g/mol
InChI Key: XDJCTZUBFPMTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with ethoxy and phenyl substitutions, making it a subject of interest for various chemical and pharmacological studies.

Mechanism of Action

Mode of Action

Benzofuran compounds, which this molecule is a derivative of, are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving phenol derivatives and acyl chlorides under acidic conditions.

    Substitution Reactions: The ethoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl₃) to facilitate the substitution.

    Amidation: The amido group is introduced via an amidation reaction, where an amine reacts with an ester or acid chloride derivative of the benzofuran compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amido group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Catalysts like AlCl₃ or FeCl₃ are used for electrophilic substitutions, while nucleophilic substitutions may require bases like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and phenyl groups enhance its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-3-30-18-14-15-22-20(16-18)23(24(32-22)17-10-6-5-7-11-17)25(28)27-21-13-9-8-12-19(21)26(29)31-4-2/h5-16H,3-4H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCTZUBFPMTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.